Cas no 17989-87-6 (2,3,4,5-Furantetracarbonitrile)

2,3,4,5-Furantetracarbonitrile 化学的及び物理的性質
名前と識別子
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- 2,3,4,5-Furantetracarbonitrile
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- インチ: 1S/C8N4O/c9-1-5-6(2-10)8(4-12)13-7(5)3-11
- InChIKey: ZXDVJTCKSXUPAH-UHFFFAOYSA-N
- SMILES: O1C(C#N)=C(C#N)C(C#N)=C1C#N
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Predicted)
- Boiling Point: 399.1±42.0 °C(Predicted)
2,3,4,5-Furantetracarbonitrile 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
2,3,4,5-Furantetracarbonitrileに関する追加情報
Introduction to 2,3,4,5-Furantetracarbonitrile (CAS No. 17989-87-6)
2,3,4,5-Furantetracarbonitrile, with the chemical formula C5H2N4, is a highly versatile heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number CAS No. 17989-87-6, is a derivative of furan featuring four nitrile groups at the 2, 3, 4, and 5 positions. Its unique structural framework makes it a valuable intermediate in the synthesis of various biologically active molecules.
The nitrile functional groups in 2,3,4,5-Furantetracarbonitrile contribute to its reactivity and make it a useful building block for constructing more complex chemical entities. In recent years, researchers have been exploring its potential applications in drug discovery and material science due to its ability to undergo a wide range of chemical transformations.
In the realm of pharmaceutical research, 2,3,4,5-Furantetracarbonitrile has been investigated for its role in synthesizing novel therapeutic agents. Its structural motif is reminiscent of natural products and pharmacophores that exhibit diverse biological activities. For instance, derivatives of this compound have shown promise in the development of antimicrobial and anti-inflammatory agents. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing pathways to generate compounds with tailored biological properties.
Recent studies have highlighted the utility of 2,3,4,5-Furantetracarbonitrile in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are of great interest due to their potential applications in gas storage, separation technologies, and catalysis. The nitrogen-rich nature of this compound allows it to form stable coordination bonds with transition metals, facilitating the construction of porous structures with high surface areas and selective adsorption capabilities.
The synthetic versatility of 2,3,4,5-Furantetracarbonitrile also extends to its use as a precursor for functionalized polymers. Researchers have demonstrated its incorporation into polymer backbones to create materials with enhanced thermal stability and mechanical strength. These polymers find applications in advanced coatings and high-performance composites.
In addition to its applications in pharmaceuticals and materials science, 2,3,4,5-Furantetracarbonitrile has been explored for its role in agrochemical research. Its derivatives have shown efficacy as intermediates in the synthesis of pesticides and herbicides. The ability to modify its structure allows chemists to fine-tune the biological activity of these compounds for specific agricultural needs.
The chemical reactivity of CAS No. 17989-87-6, specifically its tendency to participate in cycloaddition reactions such as [3+2] cycloadditions with azides and alkynes, has been leveraged in constructing complex cyclic architectures. These reactions are particularly valuable in medicinal chemistry for generating scaffolds that mimic natural products with known biological activities.
The environmental impact of using 2,3,4,5-Furantetracarbonitrile as an intermediate has also been considered. Efforts have been made to develop green chemistry protocols for its synthesis and transformation that minimize waste and reduce energy consumption. Such approaches align with the broader goal of sustainable chemical manufacturing.
In conclusion, 2,3,4,5-Furantetracarbonitrile represents a fascinating compound with a wide array of potential applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on cutting-edge research projects. As our understanding of its properties continues to grow, so too will its importance in advancing both theoretical knowledge and practical applications.
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